ボラパキサル硫酸塩

概要

説明

Zontivity、別名ボラパキサールは、トロンビン受容体(プロテアーゼ活性化受容体、PAR-1)アンタゴニストです。これは、天然物ヒムバシンに基づいており、シェリング・プローによって発見され、メルク&カンパニーによって開発されました。 Zontivityは、主に心筋梗塞または末梢動脈疾患の既往歴のある患者における血栓性心血管イベントの発生を抑制するために使用されます .

科学的研究の応用

Vorapaxar has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of tricyclic piperidine alkaloids.

Biology: Investigated for its role in platelet aggregation and thrombin receptor pathways.

Medicine: Primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.

Industry: Utilized in the pharmaceutical industry for the development of antiplatelet therapies.

作用機序

ボラパキサールは、トロンビン関連血小板凝集を阻害することによって、抗血小板薬として機能します。それは、血小板に発現するプロテアーゼ活性化受容体-1(PAR-1)の可逆的アンタゴニストとして作用します。この阻害は、トロンビンが血小板を活性化することを防ぎ、それによって血栓の形成を減少させます。 ボラパキサールの長い半減期は、その効果を事実上不可逆的にします .

生化学分析

Biochemical Properties

Vorapaxar sulfate plays a significant role in biochemical reactions by inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in a dose-dependent manner . It interacts with the PAR-1 on platelets, which is a key player in the process of platelet activation and aggregation .

Cellular Effects

Vorapaxar sulfate influences cell function by inhibiting the activation of platelets, which are crucial cells in the blood clotting process . By blocking the PAR-1 receptor, Vorapaxar sulfate prevents thrombin, a potent platelet activator, from triggering platelet aggregation .

Molecular Mechanism

The molecular mechanism of Vorapaxar sulfate involves its binding to the PAR-1 receptor on platelets, thereby preventing the receptor’s activation by thrombin . This inhibition of the receptor prevents platelet aggregation, a key step in the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, Vorapaxar sulfate has shown a long elimination half-life of 5–13 days . This suggests that the drug has a prolonged effect on inhibiting platelet aggregation .

Metabolic Pathways

Vorapaxar sulfate is metabolized primarily via the CYP3A enzymes, specifically CYP3A4 and CYP2J2 . This interaction with enzymes in the metabolic pathway could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Given its molecular properties and its route of administration (oral), it can be inferred that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

The subcellular localization of Vorapaxar sulfate is not specified in the search results. As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells

準備方法

ボラパキサールの合成には、天然物ヒムバシンから始まるいくつかのステップが含まれます。 合成経路には、ヒムバシンの三環式モチーフのジアステレオ選択的構築、続いて最終生成物を得るための様々な化学修飾が含まれます . ボラパキサールの工業生産方法は、専売技術であり、最終生成物の純度と有効性を確保するために、制御された条件下で、大規模な化学合成を行います .

化学反応の分析

ボラパキサールは、次のような様々な化学反応を起こします。

酸化: ボラパキサールは、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。

還元: 還元反応は、ボラパキサールに存在する官能基を修飾することができます。

置換: ボラパキサールは、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。

科学研究への応用

ボラパキサールには、次のような様々な科学研究への応用があります。

類似化合物との比較

ボラパキサールは、PAR-1受容体の特異的な阻害のために、抗血小板薬の中でユニークです。類似の化合物には次のものがあります。

クロピドグレル: P2Y12受容体を阻害することによって作用する血小板凝集阻害剤です。

アスピリン: シクロオキシゲナーゼ酵素を阻害することによって、血小板凝集を阻害します。

チカグレロ: クロピドグレルとは異なる作用機序を持つ別のP2Y12受容体阻害剤です. ボラパキサールのユニークさは、トロンビンの主要な受容体であるPAR-1受容体を特異的に標的とすることにあり、強力な抗血小板薬となっています.

生物活性

Vorapaxar sulfate, commercially known as Zontivity, is a first-in-class protease-activated receptor-1 (PAR-1) antagonist that plays a significant role in antiplatelet therapy. It is primarily indicated for patients with a history of cardiovascular events, such as myocardial infarction (MI) or peripheral artery disease (PAD). This article delves into the biological activity of vorapaxar sulfate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Vorapaxar functions by reversibly inhibiting the PAR-1 receptor on platelets, which is activated by thrombin. This inhibition effectively blocks thrombin-induced platelet aggregation while leaving other pathways, such as those activated by adenosine diphosphate (ADP) and collagen, unaffected. This selectivity allows for targeted antiplatelet action without complete blockade of platelet function, which is crucial in maintaining hemostatic balance during thrombotic events .

Pharmacokinetics

The pharmacokinetic profile of vorapaxar is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1 hour after oral administration. The mean absolute bioavailability is reported to be 100% .

- Distribution : Vorapaxar has a large volume of distribution (424 L) and is highly protein-bound (>99%), primarily to human serum albumin .

- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2J2 enzymes to produce its active metabolite M20 and the predominant excreted metabolite M19 .

- Elimination : Vorapaxar is predominantly eliminated through feces (approximately 91.5%), with a minor fraction excreted in urine .

- Half-life : The drug has a prolonged half-life ranging from 5 to 13 days, which allows for sustained antiplatelet effects .

Clinical Efficacy

Vorapaxar's efficacy has been demonstrated in several large-scale clinical trials:

TRA 2P-TIMI 50 Trial

The TRA 2P-TIMI 50 trial assessed the efficacy of vorapaxar in patients with a history of atherosclerosis. Key findings include:

- Population : Enrolled 26,499 patients with recent MI, PAD, or stroke.

- Endpoints : The primary endpoint was a composite of cardiovascular death, MI, or stroke.

- Results : Vorapaxar treatment resulted in a significant reduction in the primary endpoint (9.3% vs. 10.5% for placebo; HR 0.87; p < 0.001). Additionally, it reduced the occurrence of Type 1 MI by 17% compared to placebo (HR 0.83; p = 0.007) .

Peripheral Artery Disease

In patients with symptomatic PAD, vorapaxar significantly reduced the risk of acute limb ischemia (ALI) events:

- Reduction Rate : A 42% reduction in ALI events compared to placebo (HR 0.58; p = 0.006).

- Event Rates : ALI occurred at a rate of 1.3% per year among participants .

Safety Profile

While vorapaxar has demonstrated efficacy in reducing cardiovascular events, it is associated with an increased risk of bleeding:

- Bleeding Events : The incidence of serious bleeding was significantly higher in the vorapaxar group compared to placebo (HR 1.35; p < 0.001), leading to concerns about its safety profile in high-risk populations .

- Intracranial Hemorrhage : Rates were also elevated (1.1% vs. 0.2%; p < 0.001) .

Summary Table of Clinical Findings

| Study/Trial | Population | Primary Endpoint | Vorapaxar Outcome | Placebo Outcome | Hazard Ratio (HR) |

|---|---|---|---|---|---|

| TRA 2P-TIMI 50 | Atherosclerosis patients | CV death, MI, stroke | 9.3% | 10.5% | HR 0.87; p < 0.001 |

| TRA 2P-TIMI 50 | Symptomatic PAD patients | Acute Limb Ischemia | Reduced by 42% | N/A | HR 0.58; p = 0.006 |

| TRACER | Acute coronary syndrome | CV death or recurrent ischemia | N/A | N/A | N/A |

特性

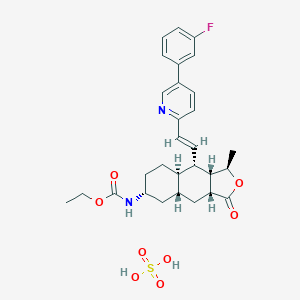

IUPAC Name |

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYCIGCIAWEIC-CKLVGUEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35FN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990731 | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705260-08-8 | |

| Record name | Vorapaxar sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | vorapaxar sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。